BenchChemオンラインストアへようこそ!

3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Lipophilicity Drug-likeness In silico ADME

3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307549-90-2, molecular formula C16H18O3, MW 258.31) is a synthetic partially saturated benzo[c]chromen-6-one derivative. This scaffold class has been investigated primarily for cholinesterase inhibition and, in hydroxylated forms, as selective ERβ agonists.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B11158574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C
InChIInChI=1S/C16H18O3/c1-3-18-14-9-8-12-11-6-4-5-7-13(11)16(17)19-15(12)10(14)2/h8-9H,3-7H2,1-2H3
InChIKeyUFVXAYCXGXPILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Chemical Identity and Available Characterization


3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307549-90-2, molecular formula C16H18O3, MW 258.31) is a synthetic partially saturated benzo[c]chromen-6-one derivative. This scaffold class has been investigated primarily for cholinesterase inhibition [1] and, in hydroxylated forms, as selective ERβ agonists [2]. However, no peer-reviewed publication or patent provides quantitative biological activity data for this specific ethoxy-methyl substituted analog. The compound is commercially catalogued as an AldrichCPR screening compound , indicating its current status as a research intermediate rather than a fully characterized bioactive entity.

Why Close Analogs of 3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Assumed Interchangeable


Substitution patterns on the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold are critical determinants of biological activity. The patent literature for this class explicitly demonstrates that variation in the 3-alkoxy substituent and the degree of ring saturation dramatically alter acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency [1]. For instance, within the closely related 3-(aminoalkoxy)-substituted series, IC50 values span from low nanomolar to micromolar ranges depending solely on the nature of the terminal amine group on the 3-alkoxy chain [1]. Consequently, a simple structural analog such as 3‑hydroxy‑4‑methyl‑7,8,9,10‑tetrahydro‑6H‑benzo[c]chromen‑6‑one cannot serve as a generic substitute for the 3-ethoxy-4-methyl derivative without independent verification; the shift from a hydrogen-bond donor (–OH) to a hydrophobic ethoxy (–OEt) group is predicted to significantly modulate target binding, metabolic stability, and solubility. Direct head-to-head comparison data for this specific pair are, however, absent from the public domain.

Quantitative Differentiation Evidence for 3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


Predicted Physicochemical Differentiation: Lipophilicity Advantage Over the 3-Hydroxy Analog

No experimentally measured logP or logD value is publicly available for 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. However, based on fragment-based in silico calculation methods, the 3-ethoxy derivative is predicted to have a logP approximately 1.2–1.5 units higher than the corresponding 3-hydroxy analog (3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) . This difference stems from the replacement of a polar hydroxyl with a hydrophobic ethoxy group, making the target compound substantially more lipophilic and potentially more membrane-permeable, but also more prone to metabolic dealkylation. This is a class-level inference based on well-established substituent effects; no direct experimental comparison of the two specific compounds has been reported.

Lipophilicity Drug-likeness In silico ADME

Cholinesterase Inhibition: Class-Level Evidence for the Tetrahydro-Benzo[c]chromen-6-one Scaffold

No AChE or BChE inhibition data have been published for the 3-ethoxy-4-methyl derivative. The closest structurally characterized analogs are the 3-(aminoalkoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones described in patent WO2014129989A1 [1]. Representative compounds from that patent (e.g., URO-3C-BPP, URO-4C-BA) exhibited AChE IC50 values in the low nanomolar range and displayed selectivity ratios (IC50 BChE / IC50 AChE) close to 1—markedly different from the selectivity profiles of donepezil and galantamine [1]. However, because the activity-altering feature in those compounds is the basic amine side chain at the 3-position, these data cannot be extrapolated quantitatively to the simple 3-ethoxy analog. No direct head-to-head comparison between 3-ethoxy and 3-hydroxy or 3-methoxy congeners is available.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

ERβ Agonism: Scaffold-Relevant but Compound-Specific Data Absent

Hydroxylated 6H-benzo[c]chromen-6-one derivatives have been identified as potent and selective ERβ agonists [1]. In that series, the bis-hydroxyl substitution at positions 3 and 8 was essential for coactivator recruitment activity in a homogeneous time-resolved fluorescence (HTRF) assay [1]. The 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one compound lacks the critical 3‑hydroxy group, is methylated at the 4‑position, and bears a saturated ring system—three structural features that are incompatible with the established ERβ pharmacophore. While this strongly suggests the compound is inactive at ERβ, no experimental confirmation has been reported.

Estrogen receptor beta Selective agonist Nuclear receptor

Application Scenarios for 3-Ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Based on Available Evidence


Chemical Probe or Negative Control for Cholinesterase Screening Cascades

Given the class-level evidence that 3-(aminoalkoxy)-tetrahydro-benzo[c]chromen-6-ones are potent AChE/BChE inhibitors [1], the 3-ethoxy-4-methyl derivative—lacking the basic amino side chain—may serve as a structurally matched negative control in cholinesterase inhibition screening panels. Its higher predicted lipophilicity relative to 3‑hydroxy analogs (estimated logP difference of +1.2 units) [2] also makes it a useful tool for evaluating non-specific hydrophobic binding artifacts in enzymatic assays. However, its inactivity as a negative control must first be experimentally confirmed, as no IC50 data have been published for this specific compound.

Synthetic Intermediate for 3‑Aminoalkoxy‑7,8,9,10‑tetrahydro‑6H‑benzo[c]chromen‑6‑one Derivatives

The 3-ethoxy group can be cleaved under standard dealkylation conditions to generate 3‑hydroxy‑4‑methyl‑7,8,9,10‑tetrahydro‑6H‑benzo[c]chromen‑6‑one, which in turn can be O‑alkylated with aminoalkyl halides to access the potent cholinesterase inhibitor chemotype described in WO2014129989A1 [1]. This synthetic route is fully precedented in the patent literature, where the 3‑hydroxy intermediate is a key building block. The commercial availability of the 3‑ethoxy‑4‑methyl derivative therefore offers a convenient entry point into this biologically active series without the need to construct the tetracyclic core de novo.

In Silico Modeling and Scaffold-Hopping Studies

The partially saturated 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core is less planar and more flexible than the fully aromatic 6H-benzo[c]chromen-6-one system found in natural urolithins [2]. This conformational difference, combined with the 3-ethoxy-4-methyl substitution pattern, makes the compound a valuable test case for computational chemists performing scaffold-hopping exercises, conformational sampling studies, or molecular docking analyses aimed at differentiating the binding modes of saturated versus aromatic dibenzopyranones. The compound's complete lack of reported bioactivity data makes it a clean starting point for prospective virtual screening.

Quote Request

Request a Quote for 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.